![molecular formula C19H14 B588301 5-Methylbenz[a]anthracene-d14 CAS No. 1795014-66-2](/img/no-structure.png)
5-Methylbenz[a]anthracene-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methylbenz[a]anthracene, also known as 5-Methylbenzo[a]anthracene or 5-Methyltetraphene , is a chemical compound with the molecular formula C19H14 . It has an average mass of 242.314 Da and a monoisotopic mass of 242.109543 Da . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Methylbenz[a]anthracene consists of a system of fused aromatic rings . The compound has a molecular weight of 242.3145 .Safety And Hazards
properties
CAS RN |
1795014-66-2 |
|---|---|
Product Name |
5-Methylbenz[a]anthracene-d14 |
Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,6,7,8,9,10,11,12-undecadeuterio-5-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
NYTXDSVUTXAPTH-HGWILGJYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14 |
synonyms |
5-Monomethylbenz[a]anthracene-d14; 5-Methylbenzo[a]anthracene-d14; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)
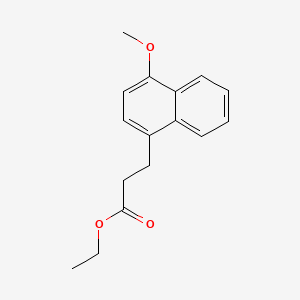
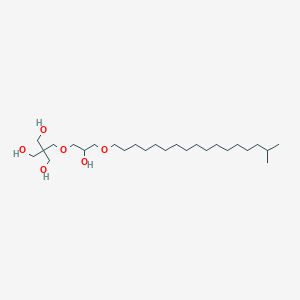
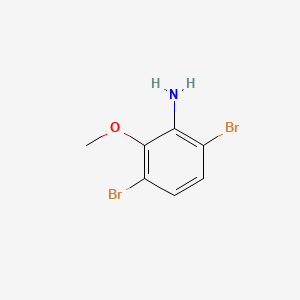
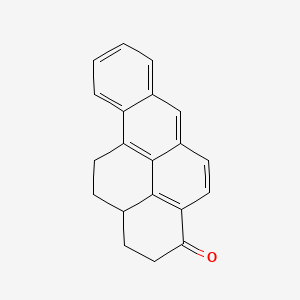
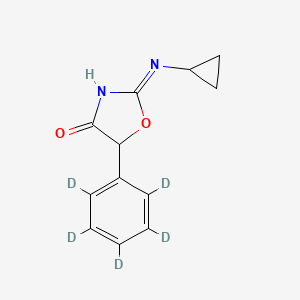
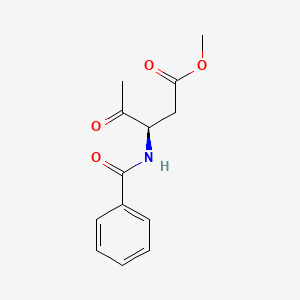
![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)